molecular formula C7H6N2O B017493 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile CAS No. 90908-89-7

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Cat. No. B017493
M. Wt: 134.14 g/mol
InChI Key: LMNWETGSSJEVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04644010

Procedure details

Into an ice-chilled solution of 30 g of pyrrole and 30 g of malononitrile in 800 ml of dry ether is passed by HCl for 20 minutes. After standing several hours the suspension is filtered to give 65 g of orange-brown, water-soluble solid. The solution of 50 g of this intermediate (the enamine nitrile hydrochloride) in 600 ml of water is covered with 400 ml of ethyl acetate and stirred for 21/2 hours at room temperature. The organic layer is separated, dried (MgSO4) and evaporated to give crystals, m.p. 77°-9°; additional product is obtained by warming the aqueous layer on steam cone for 1/2 hour and extracting with ethyl acetate. Recrystallization from water gives 2-pyrroloylacetonitrile, m.p. 79°-81°.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
enamine nitrile hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](#N)[CH2:7][C:8]#[N:9].Cl.C(OCC)(=[O:14])C>CCOCC.O>[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([CH2:7][C:8]#[N:9])=[O:14]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
30 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
800 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
intermediate
Quantity
50 g
Type
reactant
Smiles
Step Four
Name
enamine nitrile hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 21/2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing several hours
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
CUSTOM
Type
CUSTOM
Details
to give 65 g of orange-brown, water-soluble solid
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crystals, m.p. 77°-9°
CUSTOM
Type
CUSTOM
Details
additional product is obtained
TEMPERATURE
Type
TEMPERATURE
Details
by warming the aqueous layer on steam cone for 1/2 hour
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
extracting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Recrystallization from water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(=CC=C1)C(=O)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.